N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide
Description
N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide core. Key structural features include:
- A 5,6-dimethylfuro[2,3-d]pyrimidin-4-yl moiety linked to the piperidine nitrogen, introducing fused heterocyclic aromaticity and electron-rich regions.
- Substituents such as bromine and methyl groups likely influence lipophilicity, metabolic stability, and target binding.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2/c1-12-6-7-17(16(22)9-12)25-20(27)15-5-4-8-26(10-15)19-18-13(2)14(3)28-21(18)24-11-23-19/h6-7,9,11,15H,4-5,8,10H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQYYOCIYKVOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=C4C(=C(OC4=NC=N3)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
It features a piperidine core substituted with a brominated aromatic group and a furo-pyrimidine moiety.
Pharmacological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Antitumor Activity : Research indicates that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with furo[2,3-d]pyrimidine structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Properties : The piperidine and furo-pyrimidine components are known for their neuroprotective effects, which may be beneficial in neurodegenerative conditions .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and inflammation pathways.
- Receptor Modulation : The compound may interact with specific receptors in the nervous system, contributing to its neuroprotective effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antitumor Effects : A study evaluated the cytotoxicity of furo-pyrimidine derivatives against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutics .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar piperidine derivatives. Results showed a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory disorders .
Data Table: Biological Activities Comparison
Comparison with Similar Compounds
Key Structural and Functional Differences:
Aromatic Substituents :
- The target compound’s 2-bromo-4-methylphenyl group contrasts with the 2,4-dimethylphenyl group in the analog from . Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets compared to methyl groups.
- The 5,6-dimethylfuro[2,3-d]pyrimidine moiety in the target compound differs from the 6-(trifluoromethyl)pyrimidine in the analog . The furopyrimidine’s oxygen atom could participate in hydrogen bonding, while the trifluoromethyl group in the latter improves resistance to oxidative metabolism.
Physicochemical Properties :
- The trifluoromethyl group in the analog from reduces basicity and enhances membrane permeability compared to the bromine and methyl groups in the target compound .
- The chromen-2-yl group in ’s compound introduces a fused benzopyran system, significantly increasing molecular weight (589.1 vs. ~460–480 for the target) and likely reducing bioavailability .
Research Findings and Implications
- Analog from : The trifluoromethylpyrimidine analog’s lower molecular weight (378.4 g/mol) and trifluoromethyl group may favor CNS penetration, making it a candidate for neurological targets .
- Chromen-2-yl Compound () : The sulfonamide and chromen-2-yl groups in this compound imply applications in anticancer or antimicrobial research, leveraging its extended aromatic system for DNA intercalation or protease binding .
Q & A
Basic Research Questions
Synthesis Methodology Q: What are the key synthetic routes for this compound, and how can reaction conditions be optimized? A: The synthesis involves sequential coupling of the furo[2,3-d]pyrimidine core with the piperidine-carboxamide moiety, followed by bromination. Critical steps include:
- Nucleophilic substitution for bromine introduction (e.g., using NBS in DMF at 80°C).
- Amide coupling via EDCI/HOBt activation under nitrogen .
Optimization can leverage Design of Experiments (DoE) to assess variables like solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst loading. Flow chemistry systems improve reproducibility, as demonstrated in analogous Swern oxidations .
| Key Reaction Parameters (Example from ) |
|---|
| Factor |
| Temperature |
| Solvent |
| Catalyst (EDCI) |
Structural Characterization Q: What analytical techniques confirm molecular structure and purity? A: Use a multi-technique approach:
- X-ray crystallography : Resolves bond geometry (e.g., C-Br: 1.89–1.92 Å; C-N angles: 118–122°) .
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm; piperidine carboxamide signals at δ 3.1–3.5 ppm .
- HRMS : Verify molecular ion ([M+H]⁺ expected m/z: ~500–510).
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .
Stability Profiling Q: How can researchers assess the compound’s stability under varying conditions? A: Conduct accelerated stability studies:
- Thermal stability : Heat at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and track absorbance shifts .
- pH stability : Test in buffers (pH 3–9) to identify hydrolytic vulnerabilities (e.g., amide bond cleavage) .
Advanced Research Questions
Structure-Activity Relationship (SAR) Analysis Q: How can SAR studies evaluate the bromo and methyl substituents’ roles? A: Synthesize analogs (e.g., Br→Cl, methyl→H) and test in standardized kinase inhibition assays.
- Molecular docking : Predict interactions with ATP-binding pockets (e.g., using AutoDock Vina).
- CoMFA modeling : Quantify substituent effects on activity (e.g., ΔIC50 with methyl removal) .
| Example Analog Activity Data (Hypothetical) |
|---|
| Substituent |
| Br, 5,6-dimethyl |
| Cl, 5,6-dimethyl |
| Br, 5-H,6-methyl |
Contradictions in Biological Data Q: How to resolve discrepancies in reported bioactivity? A: Address variability via:
Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., luminescence vs. fluorescence).
Orthogonal validation : Confirm target engagement with SPR or microscale thermophoresis .
Purity controls : Re-test batches with elemental analysis (C, H, N ±0.4%) and LC-MS .
Synthetic Yield Optimization Q: What statistical methods improve synthetic yield for large-scale production? A: Apply Response Surface Methodology (RSM) to model interactions between variables:
- Central Composite Design : Vary temperature (70–90°C), solvent (DMF:THF ratio), and catalyst (1.5–2.5 equiv EDCI).
- ANOVA analysis : Identify significant factors (e.g., solvent polarity contributes 60% to yield variance) .
Crystallographic Data Interpretation Q: How to interpret conflicting crystallographic data for similar compounds? A: Cross-validate using:
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., Br⋯π vs. H-bonding).
- DFT calculations : Optimize geometry (B3LYP/6-31G*) and compare with experimental bond lengths .
Metabolite Identification Q: What strategies identify major metabolites in hepatic microsomal studies? A: Use LC-MS/MS with CID fragmentation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
